molecular formula C19H18F2N2O2 B4581891 1-(2-fluorobenzoyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide

1-(2-fluorobenzoyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide

Cat. No. B4581891
M. Wt: 344.4 g/mol
InChI Key: DJKOQHZCZMRTBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, nucleophilic substitutions, or cyclization steps under specific conditions to achieve the desired structure. For instance, compounds with similar structures have been synthesized by condensation reactions between carbamimide and aromatic acids in the presence of activating agents, demonstrating the feasibility of constructing complex molecules with fluorinated aromatic units and piperidine moieties through stepwise synthetic routes (Sanjeevarayappa et al., 2015; Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

X-ray diffraction studies play a crucial role in elucidating the molecular structure of such compounds, revealing details about the crystalline structure, molecular conformation, and intermolecular interactions. These studies provide insights into the spatial arrangement of fluorinated aromatic rings and the piperidine moiety, often highlighting the presence of weak intermolecular interactions that contribute to the stabilization of the crystal structure (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Radiolabeling and Imaging

One of the significant applications of fluorinated compounds similar to 1-(2-fluorobenzoyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide is in the development of radiolabeled imaging agents. For example, fluorinated derivatives of WAY 100635 were synthesized for potential use in positron emission tomography (PET) imaging, specifically targeting 5-HT1A receptors. These compounds, radiolabeled with fluorine-18, demonstrated promising biological properties and were compared with [carbonyl-11C]WAY 100635, showcasing their utility in assessing dynamic changes in serotonin levels and receptor distribution (Lang et al., 1999).

Molecular Synthesis and Characterization

Compounds bearing structural similarities to 1-(2-fluorobenzoyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide have been synthesized and characterized, contributing to the field of medicinal chemistry. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate highlighted its potential for in vitro antibacterial and anthelmintic activities, underscoring the versatile applications of such compounds in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Drug Development and Cancer Research

Fluorinated compounds, including analogs of 1-(2-fluorobenzoyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide, have been investigated for their potential in drug development, particularly in cancer research. Novel fluoro-substituted compounds have shown anti-lung cancer activity, indicating the importance of fluorination in enhancing the anticancer efficacy of organic compounds (Hammam et al., 2005).

Antibacterial and Antimicrobial Applications

Further research into N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which share core structural motifs with 1-(2-fluorobenzoyl)-N-(4-fluorophenyl)-4-piperidinecarboxamide, revealed their potential as antimicrobial agents. These compounds exhibited moderate to good activities against various bacterial and fungal strains, highlighting the broader implications of such molecules in addressing antibiotic resistance and developing new antimicrobial therapies (Babu et al., 2015).

properties

IUPAC Name

1-(2-fluorobenzoyl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-14-5-7-15(8-6-14)22-18(24)13-9-11-23(12-10-13)19(25)16-3-1-2-4-17(16)21/h1-8,13H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKOQHZCZMRTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzoyl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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